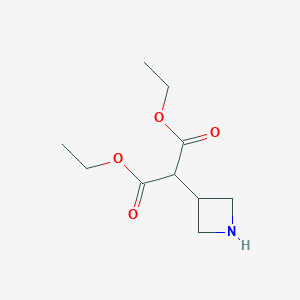
4,5,6-trifluoro-2,3-dihydro-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5,6-trifluoro-2,3-dihydro-1H-indole is a fluorinated indole derivative. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the electrophilic fluorination of indole derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . Another approach involves the nucleophilic substitution of halogenated indoles with fluoride sources .
Industrial Production Methods
Industrial production of fluorinated indoles, including 4,5,6-trifluoro-2,3-dihydro-1H-indole, often employs scalable methods such as continuous flow chemistry. This technique allows for the efficient and controlled introduction of fluorine atoms into the indole structure, ensuring high yields and purity .
化学反应分析
Types of Reactions
4,5,6-trifluoro-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-indole derivatives.
Reduction: Reduction reactions can convert the compound into dihydroindole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions
Major Products Formed
The major products formed from these reactions include various substituted indoles, oxo-indoles, and dihydroindoles, depending on the reaction conditions and reagents used .
科学研究应用
4,5,6-trifluoro-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and agrochemicals
作用机制
The mechanism of action of 4,5,6-trifluoro-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to target proteins, enzymes, or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cancer cell proliferation or antiviral activity .
相似化合物的比较
Similar Compounds
- 4,6,7-trifluoro-1H-indole-2-carboxylic acid
- 5,6,7-trifluoro-1H-indole
- 4,5,6-trifluoro-1H-indole
Uniqueness
4,5,6-trifluoro-2,3-dihydro-1H-indole is unique due to its specific fluorination pattern and the presence of the dihydroindole structure. This combination can result in distinct physical, chemical, and biological properties compared to other fluorinated indoles .
属性
分子式 |
C8H6F3N |
|---|---|
分子量 |
173.13 g/mol |
IUPAC 名称 |
4,5,6-trifluoro-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C8H6F3N/c9-5-3-6-4(1-2-12-6)7(10)8(5)11/h3,12H,1-2H2 |
InChI 键 |
QCFQYDWHYGRCSA-UHFFFAOYSA-N |
规范 SMILES |
C1CNC2=CC(=C(C(=C21)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


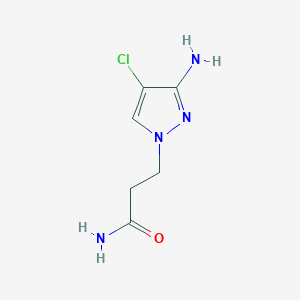

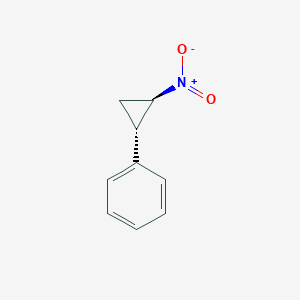
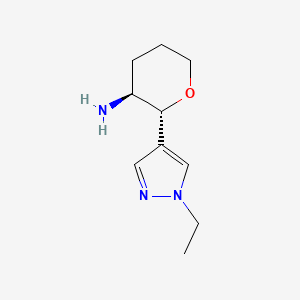
![2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine](/img/structure/B13327475.png)

![Methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B13327485.png)
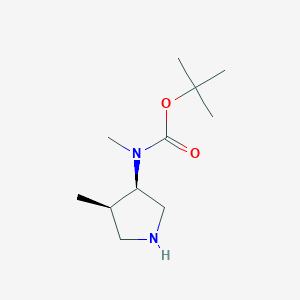
![2,5-Diazabicyclo[4.2.0]octane](/img/structure/B13327496.png)
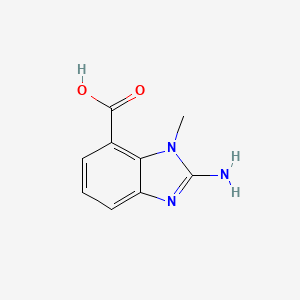
![Rel-(1r,4r)-4-(5-bromo-2-(butylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol](/img/structure/B13327504.png)
